![molecular formula C20H19ClO5S B4985298 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B4985298.png)
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
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Overview
Description
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of chromones. It has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting anticancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments is its potential as a photosensitizer in photodynamic therapy for cancer treatment. However, one of the limitations is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate include studying its potential applications in other scientific research fields such as neuroscience and immunology. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, research on the optimization of its synthesis method and purification techniques could lead to the development of more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction of 4-butyl-6-chloro-2-oxo-2H-chromene-7-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO5S/c1-3-4-5-14-10-20(22)25-18-12-19(17(21)11-16(14)18)26-27(23,24)15-8-6-13(2)7-9-15/h6-12H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWGGHOBOFEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate |
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